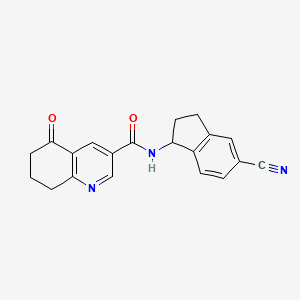
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as CBPQ or CBPQ-3 and has been found to have a range of biochemical and physiological effects that make it a promising tool for research in various fields.
Mechanism of Action
The mechanism of action of CBPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, CBPQ has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes. CBPQ has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CBPQ has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes and receptors, CBPQ has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBPQ for lab experiments is its specificity for certain enzymes and receptors. This makes it a useful tool for studying the activity of these targets in various cellular processes. However, one limitation of CBPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving CBPQ. One area of interest is in the development of new drugs for the treatment of various diseases. CBPQ has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is in the study of the mechanisms underlying the effects of CBPQ on cellular processes. This could help to identify new targets for drug development and improve our understanding of the role of these targets in disease processes. Finally, there is potential for the development of new synthetic methods for CBPQ that could improve its solubility and make it more accessible for use in experimental settings.
Synthesis Methods
The synthesis of CBPQ involves a series of chemical reactions that result in the formation of the final compound. The process typically starts with the reaction of 3-chloropropan-1-ol with cyclobutanone to form a cyclic ether intermediate. This intermediate is then reacted with guanidine to form the pyrimidine ring, and the final compound is obtained by reacting the pyrimidine intermediate with chloroamine.
Scientific Research Applications
CBPQ has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of drug discovery, where CBPQ has been studied for its ability to inhibit the activity of certain enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-5(2)18-7-3-6(4-7)15-10-8(13)9(12)16-11(14)17-10/h5-7H,3-4,13H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLVFDGWAJXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NC2=C(C(=NC(=N2)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)

![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)
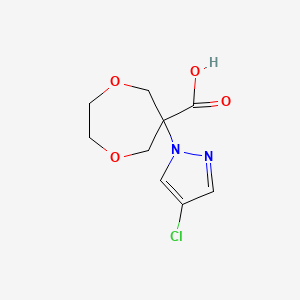
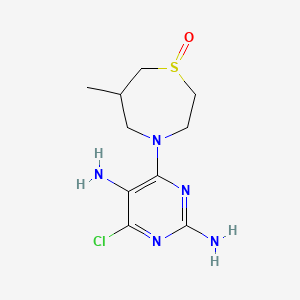
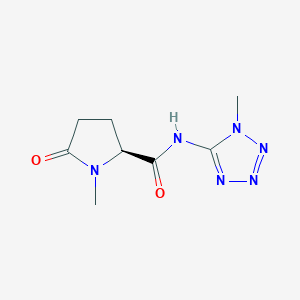

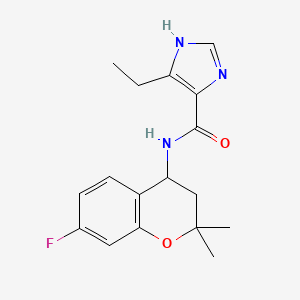
![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
